2-((4-Chlorophenyl)sulfonyl)-3-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)prop-2-enenitrile
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Description
2-((4-Chlorophenyl)sulfonyl)-3-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H15Cl2F3N4O2S and its molecular weight is 491.31. The purity is usually 95%.
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Scientific Research Applications
Metabolite Formation Studies
Degradation of piperazine ring-containing drugs, including those structurally related to the chemical , leads to the formation of various metabolites. These metabolites have been identified in urinary biotransformation products across different species, including humans, rats, and dogs. The primary amines from these metabolites are significant due to their presence in the degradation pathway of phenothiazine drugs. The structure confirmation of these compounds was achieved through mass spectrometry, highlighting the importance of analytical techniques in studying metabolite formation and biotransformation processes in pharmacology (Breyer, Gaertner, & Prox, 1974).
Radioimmunoassay Development
Development of a radioimmunoassay (RIA) for the sulfoxide metabolite of trifluoperazine, a drug structurally related to the queried chemical, has been a significant advancement. This development allows for the quantitation of specific metabolites in human plasma after administering therapeutic doses. Such assays are crucial for therapeutic drug monitoring, understanding drug metabolism, and ensuring drug safety (Aravagiri, Hawes, & Midha, 1984).
Biomonitoring and Elimination Studies
Investigations into the elimination pathways of various persistent organic pollutants, including perfluorinated compounds (PFCs), provide insights into detoxification processes and potential health implications. Studies assessing the excretion of these compounds through perspiration reveal the complex dynamics of bioaccumulation and clearance mechanisms in the human body, contributing to our understanding of exposure and potential health risks (Genuis, Beesoon, & Birkholz, 2013).
Environmental Health and Exposure Assessment
Extensive research on polyfluoroalkyl chemicals (PFCs) in various populations, including the general U.S. population, sheds light on widespread exposure and potential health effects. These studies highlight the need for continuous monitoring of environmental contaminants and their impact on human health, offering valuable data for policymakers and healthcare professionals to address potential public health concerns (Calafat, Wong, Kuklenyik, Reidy, & Needham, 2007).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2F3N4O2S/c20-14-1-3-15(4-2-14)31(29,30)16(10-25)12-27-5-7-28(8-6-27)18-17(21)9-13(11-26-18)19(22,23)24/h1-4,9,11-12H,5-8H2/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHIRGPWNQLCB-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.